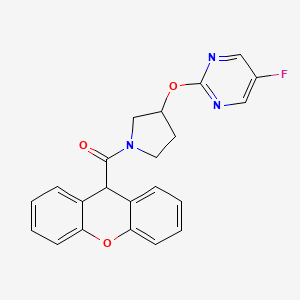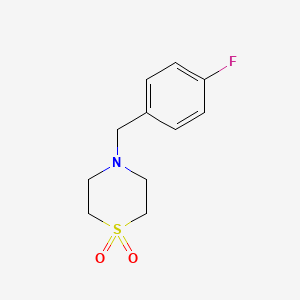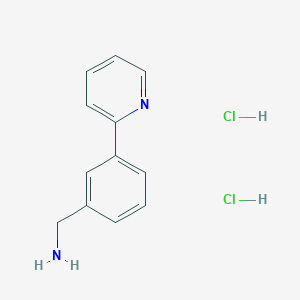methanone CAS No. 1112419-07-4](/img/structure/B2760464.png)
[4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical compounds like this usually belong to a class of organic compounds known as diphenylmethanes . These are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions. For example, 4-chlorobenzophenone can be synthesized by the condensation of phenylboronic acid and 4-chlorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR, IR, and UV-Visible spectroscopy . The structure is also often available as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques. For example, 4-chlorophenol undergoes dechlorination to phenol rapidly on palladized graphite electrodes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular weight, solubility, and density can be determined .Aplicaciones Científicas De Investigación
Antitubercular Activity
Compounds similar to 4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone have been studied for their potential antitubercular activities. A series of compounds synthesized through a process involving similar benzyl alcohols and butyrophenone derivatives displayed significant in vitro antitubercular activity against Mycobacterium tuberculosis. Notably, certain compounds achieved minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL and were also effective against multidrug-resistant strains (Bisht et al., 2010).
Anti-mycobacterial Agents
In another study, phenyl cyclopropyl methanones, which share structural similarities with the target compound, were synthesized and assessed for anti-tubercular properties. These compounds showed MICs ranging from 25 to 3.125 µg/mL against M. tuberculosis, with some demonstrating activity against multidrug-resistant (MDR) strains (Dwivedi et al., 2005).
Synthesis of Diverse Compounds
The target compound's synthesis pathway may involve diaminoglyoxime reacting with various ketones and methyl 2-aminobenzoate. This method has been employed to synthesize bis(1,2,4-oxadiazoles), 1,2,4-oxadiazolyl-quinazolines, and 1,2,4-oxadiazolyl-benzothiazinones, demonstrating the versatility of such chemical frameworks (Khanmiri et al., 2014).
Fluorescent Probe Applications
Compounds structurally related to the target have been applied as fluorescent probes for sensing metal cations and pH changes. For instance, benzoxazole and benzothiazole derivatives demonstrated sensitivity to magnesium and zinc cations, respectively, and also responded to pH changes, indicating potential applications in chemical sensing and imaging (Tanaka et al., 2001).
Antimicrobial and Analgesic Activities
Similar benzothiazinone derivatives have been explored for their antimicrobial and analgesic properties. Certain synthesized compounds showed pronounced antimicrobial activity and exhibited high receptor affinity in molecular docking studies, underlining their potential as therapeutic agents (Jayanna et al., 2013).
Histamine H3-Receptor Antagonism
Benzophenone derivatives, akin to the target compound, have been identified as potent histamine H3-receptor antagonists. These compounds have shown significant in vitro and in vivo efficacy, indicating their potential use in treating CNS disorders and as PET/SPECT ligands (Sasse et al., 2001).
These studies collectively demonstrate the broad spectrum of scientific research applications for compounds structurally related to 4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, ranging from antimicrobial and antitubercular activities to potential uses in fluorescent probes and CNS disorder treatment.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[4-(4-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFNO3S/c22-15-6-9-17(10-7-15)24-13-20(21(25)14-4-2-1-3-5-14)28(26,27)19-11-8-16(23)12-18(19)24/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNSYFQIQWURIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-ethoxy-3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2760386.png)
![3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2760387.png)

![N-cyclopentyl-2-(3-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2760390.png)

![(E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid](/img/structure/B2760395.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2760396.png)
![4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B2760397.png)

![5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride](/img/structure/B2760400.png)
![ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B2760403.png)
